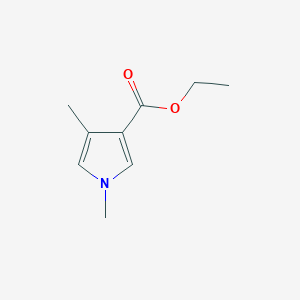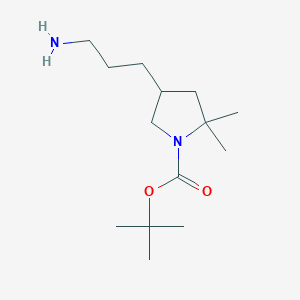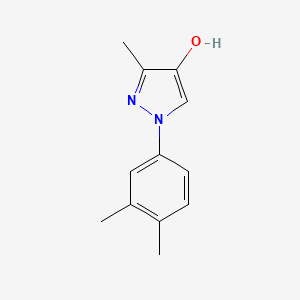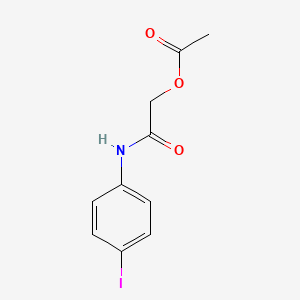
Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester is an organic compound with the molecular formula C17H22N2O2 It is a derivative of carbamic acid, where the hydrogen atom of the amino group is replaced by a phenyl group, and the esterification occurs with 3-diethylaminophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester typically involves the reaction of phenyl isocyanate with 3-diethylaminophenol. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:
[ \text{C}6\text{H}5\text{NCO} + \text{C}8\text{H}{11}\text{NOH} \rightarrow \text{C}{17}\text{H}{22}\text{N}_2\text{O}_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, N,N-diethyl-, 3-(dimethylamino)phenyl ester
Uniqueness
Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
86928-03-2 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
[3-(diethylamino)phenyl] N-phenylcarbamate |
InChI |
InChI=1S/C17H20N2O2/c1-3-19(4-2)15-11-8-12-16(13-15)21-17(20)18-14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,18,20) |
Clé InChI |
AOKVQWYUEJOJHX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)

![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)

![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)





![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)
